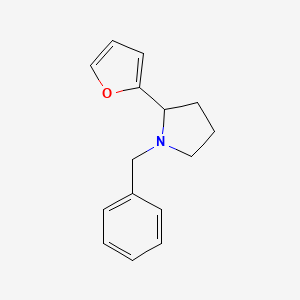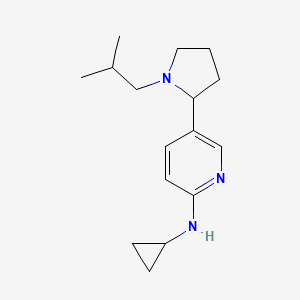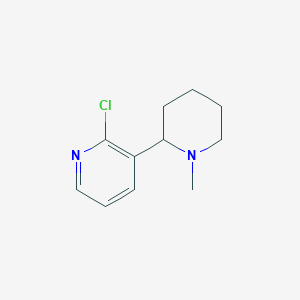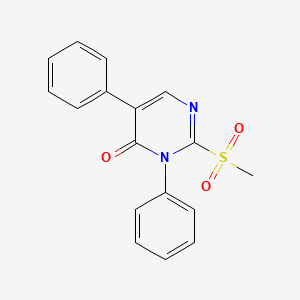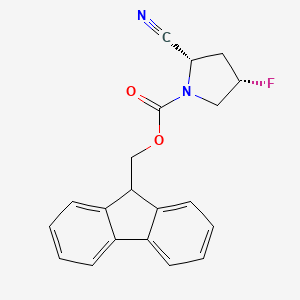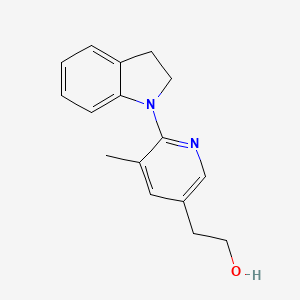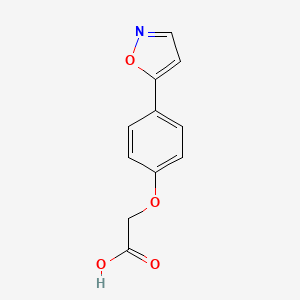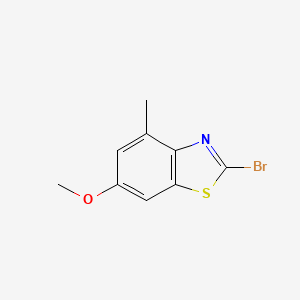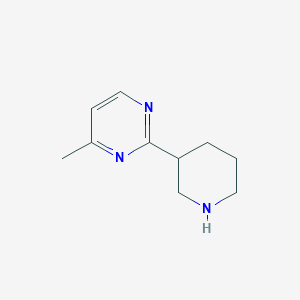![molecular formula C10H9N3O2 B15059074 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is a compound that features a benzo[d][1,3]dioxole moiety attached to an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the benzo[d][1,3]dioxole and imidazole rings endows the compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine typically involves the condensation of benzo[d][1,3]dioxole derivatives with imidazole precursors. One common method includes the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 2-aminomethylimidazole under acidic conditions to form the desired product . The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of recyclable heterogeneous catalysts in a continuous flow reactor can improve the efficiency and scalability of the synthesis process . This method allows for precise control of reaction conditions and minimizes waste production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown antitumor activity.
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: These compounds are used in organoselenium chemistry and have potential pharmaceutical applications.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H9N3O2/c11-10-12-4-7(13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) |
Clé InChI |
ZBSWWBGNXOJRPS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


